5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester
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Overview
Description
5-Azaspiro[24]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C16H21NO2 It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester typically involves the reaction of azomethine ylides with ethyl cyclopropylidene acetate. This process is often catalyzed by copper complexes, such as Cu(CH3CN)4BF4, in the presence of ligands like TF-BiphamPhos . The reaction conditions usually include an inert atmosphere (e.g., argon) and room temperature, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling and processing the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Mechanism of Action
The mechanism by which 5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Azaspiro[2.4]heptane-5-carboxylicacid, 1-amino-4-methyl-, ethyl ester
- 5-Azaspiro[2.4]heptane-5-carboxylicacid, 1-amino-6-methyl-, ethyl ester
Uniqueness
5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 5-benzyl-5-azaspiro[2.4]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-19-15(18)14-10-16(14)8-9-17(12-16)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWLRKKKNGDVQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617734 |
Source
|
Record name | Ethyl 5-benzyl-5-azaspiro[2.4]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150543-42-3 |
Source
|
Record name | Ethyl 5-benzyl-5-azaspiro[2.4]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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